Diisopentyl phthalate
Overview
Description
It is a colorless, oily liquid with a molecular formula of C18H26O4 and a molecular weight of 306.40 g/mol . Phthalates, including diisopentyl phthalate, are widely used in the production of flexible plastics, such as polyvinyl chloride (PVC), and in various consumer products like cosmetics, personal care items, and medical devices .
Mechanism of Action
Target of Action
Diisopentyl phthalate (DIPP) is an endocrine-disrupting chemical that primarily targets the endocrine system . It can interfere with nuclear receptors in various neural structures involved in controlling brain functions . DIPP is also known to be toxic for reproduction .
Mode of Action
DIPP interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . DIPP can lower mRNA levels of key steroidogenic proteins, lending support to the previously reported reductions in fetal testosterone production .
Biochemical Pathways
DIPP affects the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also lowers fetal testis transcript levels of Insl3 and changes gene expression of some steroid hormones receptors .
Pharmacokinetics
. This suggests that DIPP may have high bioavailability. More research is needed to fully understand the pharmacokinetics of DIPP .
Result of Action
Exposure to DIPP can lead to a range of reproductive and antiandrogenic effects, including reduced anogenital distance, reduced weight of seminal vesicles, and testicular morphological and functional changes . It can also cause cell death by apoptosis and necrosis .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of DIPP. These compounds can migrate from plastic materials to the environment, changing biological systems . The widespread use of DIPP in various products leads to its ubiquitous presence in the environment, which can result in widespread human exposure .
Biochemical Analysis
Biochemical Properties
It is known that Diisopentyl phthalate can interact with various enzymes and proteins within the body . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
This compound has been shown to have various effects on cells. For example, it has been found to induce cell death by apoptosis and necrosis in certain cell types . Additionally, it has been shown to have an immunomodulatory effect, increasing CD54 expression in THP-1 cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown to increase GST activity at 100 or 1 μM after 24 and 72 hours
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to induce a range of reproductive and antiandrogenic effects in rats, including reduced anogenital distance at the highest dose, reduced weight of seminal vesicles at 10 mg/kg/day and above, and testicular morphological and functional changes .
Metabolic Pathways
It is known to be involved in various metabolic processes
Transport and Distribution
It is known that this compound can be released into the environment from industrial use .
Preparation Methods
Diisopentyl phthalate can be synthesized through the esterification of phthalic anhydride with isopentyl alcohol. The reaction typically involves heating phthalic anhydride with isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Diisopentyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and its derivatives .
Scientific Research Applications
Diisopentyl phthalate has several scientific research applications:
Comparison with Similar Compounds
Diisopentyl phthalate is similar to other phthalate esters, such as di-n-butyl phthalate, diisobutyl phthalate, and dihexyl phthalate. it has unique properties and applications:
Di-n-butyl phthalate: Used as a plasticizer and in personal care products.
Diisobutyl phthalate: Similar applications as di-n-butyl phthalate but with different ester groups.
Dihexyl phthalate: Used as a plasticizer with higher molecular weight and longer ester chains.
This compound’s unique structure, with two isopentyl groups, provides distinct physical and chemical properties, making it suitable for specific applications in flexible plastics and medical devices .
Properties
IUPAC Name |
bis(3-methylbutyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFCARANRIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209236 | |
Record name | Isoamyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-50-5 | |
Record name | Diisopentyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopentyl phthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoamyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopentyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOAMYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPN6M4ZUIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary concerns surrounding Diisopentyl phthalate exposure?
A1: Research indicates that DiPeP exhibits antiandrogenic effects, particularly concerning male reproductive development. Studies have linked DiPeP exposure to altered hormone levels, testicular abnormalities, and impaired reproductive function in male rats. [, , , ] These findings raise concerns about potential implications for human health, especially during critical developmental windows.
Q2: How does this compound affect hormone production and signaling?
A2: DiPeP can disrupt the expression of genes crucial for steroidogenesis, the process of hormone production. For instance, in utero exposure to DiPeP was found to reduce mRNA levels of key steroidogenic genes, including Star, Cyp11a1, and Cyp17a1, in fetal rat testes. [] This downregulation can lead to decreased testosterone production, as observed in several studies. [, ] Additionally, DiPeP may impact hormone signaling by altering the expression of hormone receptors. [, ]
Q3: What specific developmental effects have been observed in rats exposed to this compound?
A3: Exposure to DiPeP during gestation and lactation has been linked to a range of developmental issues in male rats, mirroring characteristics of "phthalate syndrome". These effects include reduced anogenital distance, a sensitive marker of antiandrogenic activity, as well as alterations in the weight of reproductive organs like seminal vesicles and testes. [, ] Additionally, DiPeP exposure has been associated with testicular morphological changes, indicating potential disruption of normal testicular development. []
Q4: How does this compound compare to other phthalates in terms of potency?
A4: Research suggests that DiPeP is among the most potent antiandrogenic phthalates. [, ] While comparative studies are limited, its effects on hormone production and reproductive development in rats are comparable to, and in some cases even exceed, those observed with other well-studied phthalates like di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP). []
Q5: What is the significance of finding this compound metabolites in human populations?
A5: The detection of DiPeP metabolites in urine samples from pregnant women and children in Brazil, while not detected elsewhere, highlights a specific exposure scenario. [, ] While more research is needed to establish a definitive link between DiPeP exposure and adverse health outcomes in humans, the compound's potent antiandrogenic effects in animal models warrant careful consideration and further investigation into potential human health risks.
Q6: What analytical methods are used to measure this compound levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for detecting and quantifying DiPeP in various matrices, including environmental samples and biological fluids. [, ] This technique allows for the separation and identification of DiPeP from other compounds, ensuring accurate measurement even at trace levels. Solid phase extraction (SPE) is often used as a purification step prior to GC-MS analysis to concentrate the analyte and remove interfering substances. []
Q7: What are the implications of the observed effects of this compound for risk assessment?
A7: The antiandrogenic effects observed in animal studies, coupled with the documented human exposure to DiPeP, underscore the need for comprehensive risk assessments. [] Future research should focus on confirming these findings, elucidating the underlying mechanisms of action, and determining the human relevance of these effects. This information is crucial for developing effective risk management strategies to minimize potential health risks associated with DiPeP exposure.
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